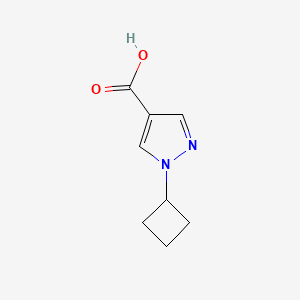

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1349718-35-9

Cat. No.: VC2842872

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1349718-35-9 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 1-cyclobutylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) |

| Standard InChI Key | YDPDUABHUDEMLW-UHFFFAOYSA-N |

| SMILES | C1CC(C1)N2C=C(C=N2)C(=O)O |

| Canonical SMILES | C1CC(C1)N2C=C(C=N2)C(=O)O |

Introduction

Structural Information

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a cyclobutyl substituent at the N1 position and a carboxylic acid group at the C4 position. The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, creating a unique electronic environment that influences the compound's reactivity and biological interactions. The cyclobutyl group adds structural complexity and affects the lipophilicity of the molecule, potentially enhancing its ability to penetrate biological membranes.

The structural details of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid are summarized in the following table:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| SMILES | C1CC(C1)N2C=C(C=N2)C(=O)O |

| InChI | InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) |

| InChIKey | YDPDUABHUDEMLW-UHFFFAOYSA-N |

| CAS Number | 1349718-35-9 |

Bond Characteristics and Molecular Configuration

Physical and Chemical Properties

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid demonstrates physical and chemical properties characteristic of aromatic heterocycles containing a carboxylic acid functional group. The compound has a molecular weight of approximately 166.07 g/mol, falling within the range considered favorable for drug-like compounds under Lipinski's Rule of Five. Its molecular structure contains multiple functional groups that contribute to its reactivity profile.

Mass Spectrometry Characteristics

The mass spectrometric behavior of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has been characterized through predicted collision cross-section data, which is valuable for analytical identification and structural confirmation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.08151 | 134.0 |

| [M+Na]⁺ | 189.06345 | 139.8 |

| [M+NH₄]⁺ | 184.10805 | 137.1 |

| [M+K]⁺ | 205.03739 | 139.3 |

| [M-H]⁻ | 165.06695 | 131.6 |

| [M+Na-2H]⁻ | 187.04890 | 136.5 |

| [M]⁺ | 166.07368 | 132.6 |

| [M]⁻ | 166.07478 | 132.6 |

These collision cross-section values provide important information for analytical identification of the compound in complex mixtures and can aid in structural confirmation during synthetic processes or metabolic studies .

Chemical Reactivity

The carboxylic acid group of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid exhibits typical reactivity patterns associated with carboxylic acids. It can undergo esterification, amidation, and decarboxylation reactions under appropriate conditions. The compound can act as a Brønsted acid due to the presence of the carboxylic acid group, which can dissociate to form a carboxylate anion in aqueous solutions.

The pyrazole ring contributes to the compound's electrophilic and nucleophilic reactivity profile. As an electron-rich aromatic system, it can participate in electrophilic aromatic substitution reactions, though with selectivity influenced by the electron-withdrawing effect of the carboxylic acid substituent. The nitrogen atoms in the pyrazole ring can also serve as coordination sites for metal ions, potentially enabling applications in coordination chemistry and catalysis.

Applications and Uses

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has primarily been developed for research and development purposes, with potential applications across multiple fields .

Research Applications

The compound serves as a valuable building block in medicinal chemistry for the development of more complex molecules with potential therapeutic activity. Its unique structural features make it suitable for exploration in structure-activity relationship studies aimed at discovering novel bioactive compounds.

The pyrazole motif is found in numerous pharmaceutically active compounds, suggesting that derivatives of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid may exhibit biological activities worth investigating. The compound's structural characteristics allow for further functionalization through the carboxylic acid group, enabling the synthesis of esters, amides, and other derivatives with potentially enhanced biological properties.

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Category 4) | Harmful if swallowed |

| Eye Irritation (Category 2A) | Causes serious eye irritation |

| Skin Irritation (Category 2) | Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation |

These hazard classifications necessitate appropriate handling procedures and personal protective equipment .

Structural Comparison with Related Compounds

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid shares structural similarities with several related compounds, but each possesses distinctive features that potentially impact their chemical behavior and biological activities.

Comparative Analysis

The table below highlights key structural differences between 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid and structurally related compounds:

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | C₈H₁₀N₂O₂ | Base compound |

| 1-Cyclobutyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | C₉H₁₀F₂N₂O₂ | Contains a difluoromethyl group at position 5 |

| 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid | C₉H₁₂N₂O₂ | Contains a methylene spacer between the pyrazole and cyclobutyl rings |

| 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid | C₉H₁₂N₂O₂ | Contains an additional methyl group at position 3 |

The addition of fluorine atoms in 1-Cyclobutyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid may enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. The incorporation of a methylene spacer in 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid introduces additional conformational flexibility, which could affect receptor binding characteristics. The presence of a methyl group at position 3 in 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid alters the electronic distribution within the pyrazole ring and may influence its reactivity and binding interactions .

Structure-Activity Relationships

These structural variations can significantly impact physicochemical properties and biological activities. For instance, fluorinated compounds often exhibit increased lipophilicity and metabolic stability, contributing to their widespread use in pharmaceutical development. The addition of methyl groups or modification of substitution patterns can influence electronic distribution, potentially altering binding affinity to biological targets and enzymatic recognition sites.

Analytical Methods for Identification

Analytical techniques for the identification and characterization of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid typically include spectroscopic and chromatographic methods.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid. Characteristic signals in ¹H NMR would include resonances for the pyrazole C-H protons, cyclobutyl methylene protons, and the carboxylic acid proton. ¹³C NMR would reveal signals for the carboxylic carbon, pyrazole carbons, and cyclobutyl carbons, confirming the structural arrangement.

Infrared (IR) spectroscopy would show characteristic absorption bands for the carboxylic acid group (O-H stretching at approximately 3000-2500 cm⁻¹ and C=O stretching at approximately 1700-1680 cm⁻¹) and the aromatic pyrazole ring vibrations.

Mass spectrometry can provide molecular weight confirmation and fragmentation patterns specific to the compound's structure, with expected fragmentation pathways involving loss of CO₂ from the carboxylic acid group and potential cleavage of the N-cyclobutyl bond .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume